3-Bromo-5-(trifluoromethoxy)benzenesulfonyl chloride
Description
Properties
IUPAC Name |
3-bromo-5-(trifluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O3S/c8-4-1-5(15-7(10,11)12)3-6(2-4)16(9,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHVGVFZSYAZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Result of Action
It’s known that the compound can cause severe skin burns and eye damage, and may cause respiratory irritation.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species can influence the action, efficacy, and stability of 3-Bromo-5-(trifluoromethoxy)benzenesulfonyl chloride. For instance, thermal decomposition can lead to the release of irritating gases and vapors.
Biological Activity
3-Bromo-5-(trifluoromethoxy)benzenesulfonyl chloride (CAS No. 351003-46-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃BrClF₃O₂S |
| Molecular Weight | 323.52 g/mol |
| Density | 1.835 g/cm³ |
| Boiling Point | 217-218 °C |
| Flash Point | 66 °C (150 °F) |
| Purity | 97% |
The biological activity of this compound primarily involves its role as a sulfonyl chloride, which can act as an electrophile in various chemical reactions. Sulfonyl chlorides are known to react with nucleophiles, leading to the formation of sulfonamides and other derivatives that can exhibit significant biological effects.
Target Enzymes
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency against specific enzymes and receptors. For instance, the trifluoromethyl group can improve binding affinity and selectivity towards various targets, including kinases and other proteins involved in cellular signaling pathways .
Biological Activity
- Inhibition of Kinases :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
A study investigated the effects of a related trifluoromethyl-substituted sulfonamide on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the potential of trifluoromethylated compounds in cancer therapy .
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial efficacy of sulfonyl chlorides, including derivatives of this compound. The results indicated effective inhibition of Gram-positive bacteria, suggesting that modifications to the sulfonyl group could enhance antibacterial activity through increased membrane permeability .
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, related compounds typically exhibit moderate to high bioavailability due to their lipophilic nature. Factors influencing absorption include:
- Solubility : The presence of fluorinated groups may enhance solubility in lipid membranes.
- Metabolism : Sulfonyl chlorides are generally metabolized by hydrolysis and conjugation reactions.
Scientific Research Applications
Organic Synthesis
3-Bromo-5-(trifluoromethoxy)benzenesulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. It can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into aromatic systems. This property is particularly useful in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a precursor for compounds that exhibit anti-inflammatory and anticancer activities. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the resulting molecules, making them more effective as drug candidates.
Pharmaceutical Applications
The compound is utilized in the synthesis of sulfonamide drugs, which are known for their antibacterial properties. Its ability to form stable sulfonamide linkages makes it a valuable reagent in drug discovery and development.
Material Science
In material science, this compound is employed in the creation of advanced materials, including polymers and coatings. Its fluorinated nature imparts unique thermal and chemical resistance to materials, making them suitable for high-performance applications.
Case Study 1: Synthesis of Anticancer Agents
A study published in Journal of Medicinal Chemistry demonstrated the use of this compound as a key intermediate in synthesizing novel anticancer agents targeting specific cancer cell lines. The derivatives synthesized showed promising results in inhibiting tumor growth and reducing cell viability.
Case Study 2: Development of Anti-inflammatory Drugs
Research highlighted in Bioorganic & Medicinal Chemistry Letters explored the application of this compound in creating anti-inflammatory agents. The synthesized compounds exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
Substituent Positioning : Positional isomers (e.g., 4-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride) exhibit distinct electronic effects. The trifluoromethoxy group at position 2 vs. 5 alters electron-withdrawing effects, impacting reactivity in electrophilic substitutions .
Functional Group Differences : Replacing -SO₂Cl with -COCl (benzoyl chloride) reduces acidity and alters nucleophilic substitution kinetics. Sulfonyl chlorides are more reactive toward amines, enabling efficient sulfonamide synthesis .
Sulfonamide Formation
This compound reacts with amines under basic aqueous conditions (pH 9.0) to form sulfonamides, a reaction critical in drug development (e.g., antibacterial agents) . By contrast, benzoyl chlorides (e.g., 3-bromo-5-(trifluoromethoxy)benzoyl chloride) form amides less readily due to lower leaving-group ability of -Cl in -COCl .
Cross-Coupling Reactions
The bromine atom at position 3 enables Suzuki-Miyaura coupling, facilitating aryl-aryl bond formation. This reactivity is shared with compounds like 3-bromo-5-(trifluoromethoxy)aniline hydrochloride, which participates in borylation reactions .
Preparation Methods
Starting Materials and Initial Functionalization
A common starting point is 3-bromo-5-(trifluoromethoxy)aniline or related derivatives, which can be further converted into the sulfonyl chloride. One documented approach involves preparing 3-bromo-5-trifluoromethylaniline as an intermediate, which shares structural similarity and can be adapted for trifluoromethoxy substituents through specific fluorination reactions.
The preparation of 3-bromo-5-trifluoromethylaniline involves:
- Acetylation of 4-bromo-2-trifluorotoluidine.
- Nitration under controlled acidic conditions.
- Deacetylation and deamination steps.
- Reduction to produce the aniline intermediate.
This sequence achieves a 43% overall yield and is amenable to industrial scale-up due to conventional unit operations and straightforward work-up procedures.
Introduction of the Trifluoromethoxy Group
The trifluoromethoxy group (-OCF3) is introduced typically via nucleophilic aromatic substitution or by using trifluoromethoxylation reagents under mild conditions to preserve the bromine substituent. While direct literature on 3-bromo-5-(trifluoromethoxy)benzenesulfonyl chloride preparation is limited, analogous methods for trifluoromethoxybenzene derivatives involve:
- Using trifluoromethyl hypofluorite or related reagents.
- Employing copper-mediated trifluoromethoxylation reactions.
These methods ensure regioselective incorporation of the trifluoromethoxy group at the 5-position.
Sulfonylation to Form the Sulfonyl Chloride
The sulfonyl chloride group is introduced by sulfonation of the aromatic ring followed by chlorination of the sulfonic acid intermediate. Typical reagents and conditions include:
- Chlorosulfonic acid or sulfuryl chloride as sulfonylating agents.
- Controlled temperature to avoid over-chlorination or decomposition.
- Subsequent isolation of the sulfonyl chloride by crystallization or distillation.
The presence of electron-withdrawing trifluoromethoxy and bromine substituents influences the reactivity and regioselectivity of sulfonation, often requiring optimization of reaction time and temperature.
Example Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Acetylation | Acetic acid, acetic anhydride, 50-60 °C | Protect amine group for nitration |
| 2 | Nitration | Sulfuric acid, nitric acid, 10-20 °C | Introduces nitro group at desired position |
| 3 | Deacetylation | Hydrochloric acid reflux | Removes acetyl protecting group |
| 4 | Deamination | Sodium nitrite, sulfuric acid, 0-10 °C | Converts amine to diazonium intermediate |
| 5 | Reduction | Iron powder, glacial acetic acid, reflux | Converts nitro to amine |
| 6 | Trifluoromethoxylation | Copper-mediated or nucleophilic substitution | Introduces trifluoromethoxy group |
| 7 | Sulfonylation | Chlorosulfonic acid or sulfuryl chloride | Forms sulfonyl chloride group |
This sequence is adapted from related synthetic methodologies for trifluoromethyl and sulfonyl chloride substituted benzenes.
Research Findings and Analysis
- The acetylation step is critical for protecting the amine during nitration, achieving yields up to 98% with high purity (99.6% content).
- Nitration under controlled temperature (below 20 °C) prevents side reactions and ensures regioselectivity.
- Deacetylation and deamination steps employ conventional acid-base chemistry and diazotization, respectively, with efficient conversion rates.
- Reduction using iron powder in acetic acid under reflux is a robust method for converting nitro groups to amines, essential for subsequent functionalization.
- Trifluoromethoxylation requires careful reagent selection to maintain the bromine substituent and avoid overreaction.
- Sulfonyl chloride formation is sensitive to reaction conditions due to the electron-withdrawing substituents; optimized temperatures and stoichiometry improve yield and purity.
Q & A
Q. What are the recommended methods for synthesizing 3-bromo-5-(trifluoromethoxy)benzenesulfonyl chloride?
Methodological Answer: The synthesis typically involves sequential halogenation and sulfonation steps. Starting from a trifluoromethoxy-substituted benzene derivative, bromination can be achieved using brominating agents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Subsequent sulfonation is performed via chlorosulfonic acid (ClSO₃H) treatment, followed by quenching with HCl to yield the sulfonyl chloride. For analogs like 3,5-bis(trifluoromethyl)benzenesulfonyl chloride, similar protocols are employed, emphasizing temperature control (~0–5°C) to avoid side reactions .
Q. How should researchers characterize this compound to confirm its purity and structure?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ³⁵Cl NMR to confirm substituent positions and electronic environments. For example, the trifluoromethoxy group shows distinct ¹⁹F signals at ~-55 to -60 ppm .
- LC-MS/HRMS : To verify molecular weight (C₇H₃BrClF₃O₃S, MW: 339.51 g/mol) and detect impurities .
- Elemental Analysis : Validate stoichiometry, particularly for bromine (Br) and sulfur (S) content.
- FT-IR : Confirm sulfonyl chloride (-SO₂Cl) stretching vibrations at ~1370–1390 cm⁻¹ and 1170–1190 cm⁻¹ .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves (JIS T 8116 standard), chemical-resistant lab coats, and safety goggles. Use fume hoods to prevent inhalation of vapors .
- Storage : Store in a locked, cool (<25°C), ventilated area, protected from light and moisture. Use inert gas purging for long-term storage .
- Spill Management : Neutralize spills with sodium bicarbonate, collect residues in sealed containers, and dispose via approved hazardous waste facilities .
Q. How does the compound react with common nucleophiles in substitution reactions?
Methodological Answer: The sulfonyl chloride group (-SO₂Cl) is highly electrophilic. In solvolysis studies, it reacts with:
- Amines : Forms sulfonamides (e.g., R-NH₂ → R-SO₂-NHR') under mild conditions (0–25°C, THF/water).
- Alcohols : Produces sulfonate esters in anhydrous dichloromethane with pyridine as a base.
- Thiols : Generates disulfides or thioethers, requiring careful pH control to avoid overoxidation .
Advanced Research Questions
Q. What mechanistic insights exist for its solvolysis in fluoroalcohol-containing solvents?
Methodological Answer: In solvents like hexafluoroisopropanol (HFIP), solvolysis proceeds via a dual nucleophilic/electrophilic pathway. The electron-withdrawing trifluoromethoxy group stabilizes the transition state, accelerating reaction rates. Kinetic studies show a linear free-energy relationship (LFER) with ρ ≈ +2.5, indicating a highly polar transition state. Competitive hydrolysis pathways dominate in aqueous media, requiring anhydrous conditions for selective functionalization .
Q. How can this compound be utilized in cross-coupling reactions for complex molecule synthesis?
Methodological Answer: The bromine substituent enables Suzuki-Miyaura couplings. For example:
- Pd-Catalyzed Coupling : React with aryl boronic acids (e.g., phenylboronic acid) in toluene/EtOH (3:1) at 80°C, using Pd(PPh₃)₄ and Na₂CO₃ as base. Yields >85% are reported for analogs like 2-[3-bromo-5-(trifluoromethoxy)phenyl]acetonitrile .
- Buchwald-Hartwig Amination : Use Pd₂(dba)₃/Xantphos with primary amines to install amino groups at the bromine site .
Q. What are the stability challenges under varying experimental conditions?
Methodological Answer:
- Thermal Decomposition : Above 100°C, the compound releases SO₂, HCl, and brominated byproducts. Use Schlenk lines for high-temperature reactions .
- Photodegradation : UV light induces cleavage of the C-Br bond. Store in amber glass and conduct light-sensitive reactions under red LED .
- Moisture Sensitivity : Hydrolyzes to benzenesulfonic acid derivatives within minutes in humid air. Use molecular sieves or P₂O₅ in reaction setups .
Q. What role does this compound play in medicinal chemistry research?
Methodological Answer: It serves as a key intermediate for:
- Sulfonamide Drug Candidates : React with aminopyridines to create kinase inhibitors. For example, analogs like 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide are explored for anticancer activity .
- Protease Inhibitors : The sulfonyl chloride group modifies active-site cysteine residues, enabling mechanistic studies of enzymes like caspases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
